molecular formula C20H18BrN3O2 B8148874 1-(3-Bromophenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-(3-Bromophenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B8148874
M. Wt: 412.3 g/mol
InChI Key: KMKOYHLZBPWTAD-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its bromophenyl group, cyclopentyl moiety, and naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the formation of the naphthyridine core. This can be achieved through a condensation reaction between appropriate precursors, such as 3-bromophenylamine and a suitable diketone, followed by cyclization under acidic conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The naphthyridine core can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures.

Major Products Formed: The major products of these reactions include oxidized naphthyridine derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Bromophenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

  • 1-(3-Methylphenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

  • 1-(3-Nitrophenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness: 1-(3-Bromophenyl)-N-cyclopentyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the bromophenyl group, which imparts different chemical and biological properties compared to its chloro, methyl, or nitro analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(3-bromophenyl)-N-cyclopentyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-13-5-3-8-15(11-13)24-12-17(20(26)23-14-6-1-2-7-14)18(25)16-9-4-10-22-19(16)24/h3-5,8-12,14H,1-2,6-7H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKOYHLZBPWTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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